Isodomoic acid F
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Overview
Description
Isodomoic acid F is a naturally occurring excitatory amino acid. It is one of the isomers of domoic acid, which is a potent neurotoxin produced by certain species of marine diatoms, particularly those belonging to the genus Pseudo-nitzschia. This compound, along with other isomers, has been identified in small amounts in both plankton cells and shellfish tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isodomoic acid F involves the cyclization of a linear precursor. This process can be achieved using a biosynthetic cyclase enzyme, such as DabC, which cyclizes the linear precursor of isodomoic acid A to produce various isodomoic acid analogues . The chemical synthesis of domoic acid and its derivatives requires considerable effort to establish a pyrrolidine ring containing three contiguous stereocenters .
Industrial Production Methods: Most production methods are still in the research and development phase, focusing on optimizing the biosynthetic pathways and improving yields through bioconversion systems .
Chemical Reactions Analysis
Types of Reactions: Isodomoic acid F undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Isodomoic acid F has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used to study the structural and functional properties of excitatory amino acids.
Biology: Researchers investigate its role in marine ecosystems and its impact on marine life.
Mechanism of Action
Isodomoic acid F exerts its effects by acting as an agonist of ionotropic glutamate receptors in the central nervous system. It binds to these receptors, leading to an influx of calcium ions and subsequent neuronal excitotoxicity. This mechanism is similar to that of domoic acid, which is known to cause amnesic shellfish poisoning in humans .
Comparison with Similar Compounds
- Isodomoic acid A
- Isodomoic acid B
- Isodomoic acid C
- Isodomoic acid D
- Isodomoic acid E
- Isodomoic acid G
- Isodomoic acid H
These isomers are also found in marine environments and have varying degrees of neurotoxicity and biological activity .
Properties
CAS No. |
133005-87-5 |
---|---|
Molecular Formula |
C15H21NO6 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
(2S,3S,4S)-4-[(2E,4Z,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3-,8-4+/t9-,10+,11-,13+/m1/s1 |
InChI Key |
VZFRNCSOCOPNDB-LNVQSPMDSA-N |
Isomeric SMILES |
C[C@H](/C=C\C=C(/C)\[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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